(4-Methoxyphenyl)methyl 2-bromopropanoate
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Overview
Description
(4-Methoxyphenyl)methyl 2-bromopropanoate, also known as Propanoic acid, 2-bromo-, (4-methoxyphenyl)methyl ester, is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This compound is characterized by the presence of a bromine atom at the alpha position of the propanoate group and a methoxyphenyl group attached to the methyl ester.
Preparation Methods
The synthesis of (4-Methoxyphenyl)methyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Methoxyphenyl)methyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
(4-Methoxyphenyl)methyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 2-bromopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the alpha position makes the compound a good substrate for nucleophilic substitution reactions, which can lead to the formation of various biologically active molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
(4-Methoxyphenyl)methyl 2-bromopropanoate can be compared with other similar compounds, such as:
(4-Methoxyphenyl)methyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(4-Methoxyphenyl)methyl 2-iodopropanoate:
(4-Methoxyphenyl)methyl 2-fluoropropanoate: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromopropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-8(12)11(13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
OODWXDMHZKOAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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